molecular formula C12H17N3O2 B5507244 N~1~-(5-ACETYL-2,6-DIMETHYL-4-PYRIMIDINYL)-2-METHYLPROPANAMIDE

N~1~-(5-ACETYL-2,6-DIMETHYL-4-PYRIMIDINYL)-2-METHYLPROPANAMIDE

Cat. No.: B5507244
M. Wt: 235.28 g/mol
InChI Key: GODJAZQSSWKXQK-UHFFFAOYSA-N
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Description

N~1~-(5-Acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide is a synthetic organic compound characterized by its unique pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.

    Acetylation: The pyrimidine ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Alkylation: The acetylated pyrimidine is further alkylated with 2-methylpropanoyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of N1-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-Acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-(5-Acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(5-Acetyl-2,6-dimethyl-4-pyrimidinyl)-2-phenylacetamide
  • N~1~-(5-Acetyl-2,6-dimethyl-4-pyrimidinyl)-2-ethylpropanamide

Uniqueness

N~1~-(5-Acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(5-acetyl-2,6-dimethylpyrimidin-4-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-6(2)12(17)15-11-10(8(4)16)7(3)13-9(5)14-11/h6H,1-5H3,(H,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODJAZQSSWKXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)NC(=O)C(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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